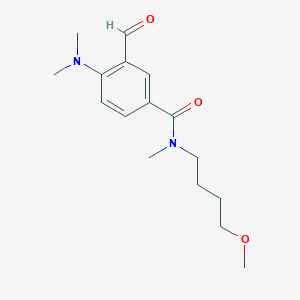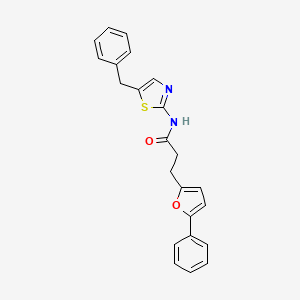
N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide is a useful research compound. Its molecular formula is C23H20N2O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Approaches : Research has focused on developing synthetic strategies for thiazole derivatives due to their potential biological activities. For instance, novel thiazole derivatives have been synthesized and investigated for their antimicrobial activity, demonstrating the versatility of thiazole scaffolds in medicinal chemistry (Dawbaa et al., 2021).
Biological Activities
Antimicrobial and Cytotoxic Activities : Thiazole derivatives have shown significant antimicrobial and cytotoxic effects against various bacterial and fungal strains, as well as cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Zablotskaya et al., 2013).
Inhibition of MMPs in Tissue Damage : Studies on 4-thiazolidinone derivatives have revealed their effectiveness in inhibiting matrix metalloproteinases (MMPs), suggesting their potential in treating inflammatory conditions and tissue damage (Incerti et al., 2018).
Anticonvulsant Properties : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides has shown promising anticonvulsant activities, highlighting the therapeutic potential of thiazole derivatives in epilepsy management (Kamiński et al., 2015).
Herbicidal Activity : Thiazole derivatives have also been evaluated for their selective herbicidal activity, offering potential applications in agriculture (Liu & Shi, 2014).
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22(14-12-19-11-13-21(27-19)18-9-5-2-6-10-18)25-23-24-16-20(28-23)15-17-7-3-1-4-8-17/h1-11,13,16H,12,14-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOITVSKFHOGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)
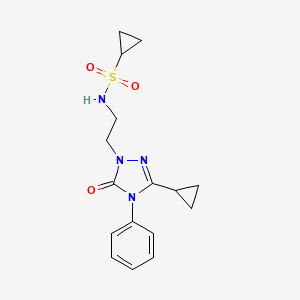
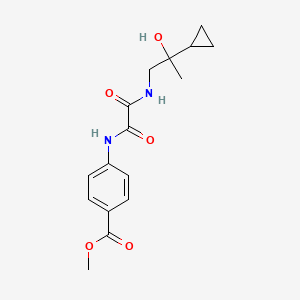
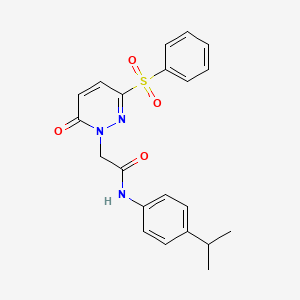
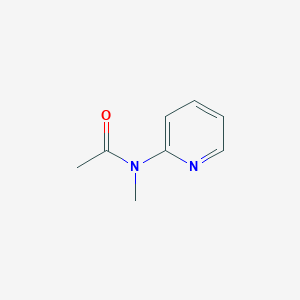
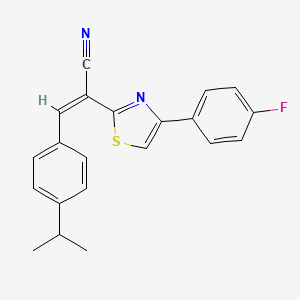
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)
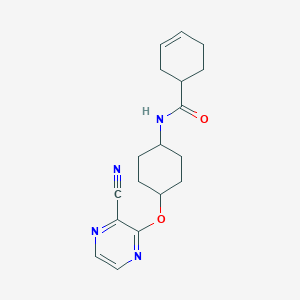
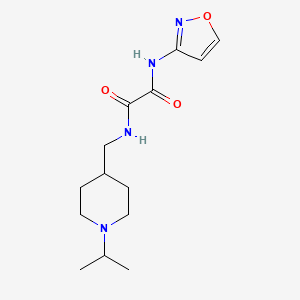
![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)
![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)
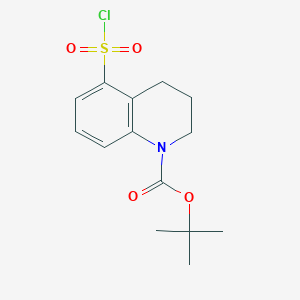
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)
